molecular formula C6H7BrN2OS B1496467 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 33238-63-0

5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1496467
CAS RN: 33238-63-0
M. Wt: 235.1 g/mol
InChI Key: NJUVWXITDRZBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C6H7BrN2OS . It has a molecular weight of 235.10 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and one oxygen atom. The ring also contains a bromine atom and a methylthio group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.10 g/mol . Its exact mass is 233.94625 g/mol, and its monoisotopic mass is also 233.94625 g/mol . It has a topological polar surface area of 66.8 Ų . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical, appropriate safety precautions should be taken when handling it.

properties

IUPAC Name

5-bromo-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2OS/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUVWXITDRZBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294749
Record name 5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methyl-2-(methylthio)pyrimidin-4(3H)-one

CAS RN

33238-63-0
Record name 33238-63-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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